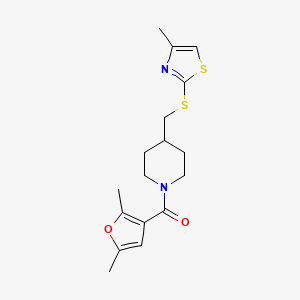

(2,5-Dimethylfuran-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

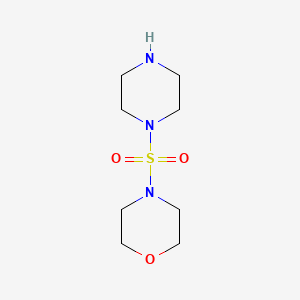

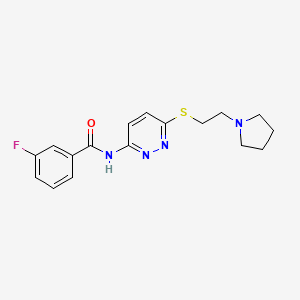

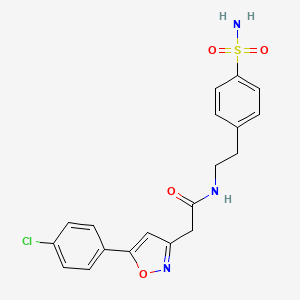

The compound is a complex organic molecule that includes a 2,5-dimethylfuran-3-yl group, a 4-methylthiazol-2-yl group, and a piperidin-1-yl group . These groups are common in organic chemistry and are often found in various pharmaceuticals and other organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 2,5-dimethylfuran-3-yl group would contribute a five-membered ring with oxygen and two methyl groups . The 4-methylthiazol-2-yl group would add another five-membered ring with nitrogen and sulfur atoms . The piperidin-1-yl group would add a six-membered ring with one nitrogen atom .Scientific Research Applications

Catalytic Organic Synthesis

Background: Biomass is increasingly recognized as a sustainable alternative to fossil fuels due to its renewable nature. Within this context, furan derivatives play a crucial role. Among them, 5-hydroxymethylfurfural (HMF) stands out as a valuable platform compound. Researchers have explored novel approaches to integrate biomass catalytic conversion with organic synthesis techniques.

Research Findings:Conversion of N-acetylglucosamine to HMF: The initial phase involves catalytically transforming N-acetylglucosamine into HMF. Under optimal conditions (160 °C for 120 minutes), an HMF yield of 41.7% was achieved .

Synthesis of (E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: In the subsequent step, researchers condensed HMF with 3,3-Dimethyl-2-butanone to create this novel compound. This process not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies green chemistry principles .

Significance: The successful execution of this methodology offers fresh insights and opens new avenues for advancements in catalytic organic synthesis, emphasizing sustainability and efficiency.

Biological Activity and Derivatives

Importance of HMF Derivatives: Apart from its role as a precursor for fuels and pharmaceuticals, HMF derivatives exhibit substantial biological activity. Researchers continue to explore their potential in sustainable chemistry and green technology .

Chalcone Synthesis

Chalcones and Their Applications: Chalcones, which contain a conjugated double bond system, find applications in medicinal chemistry, as antioxidants, and as intermediates in the synthesis of other compounds. The compound may serve as a chalcone precursor .

Potential Drug Development

Exploring Pharmacological Properties: Given its unique structure and biological activity, further studies could explore the potential of this compound as a lead molecule for drug development. Its diverse applications warrant investigation.

Future Directions

properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S2/c1-11-9-22-17(18-11)23-10-14-4-6-19(7-5-14)16(20)15-8-12(2)21-13(15)3/h8-9,14H,4-7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHFISHYUNIYBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CSC3=NC(=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dimethylfuran-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2576748.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B2576760.png)

![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2576761.png)

![Carbamic acid, N-[[[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B2576763.png)

![N-(2-methoxy-5-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2576766.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2576767.png)